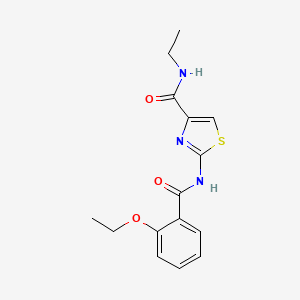

2-(2-ethoxybenzamido)-N-ethylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[(2-ethoxybenzoyl)amino]-N-ethyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-3-16-14(20)11-9-22-15(17-11)18-13(19)10-7-5-6-8-12(10)21-4-2/h5-9H,3-4H2,1-2H3,(H,16,20)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVQXFJICXYHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxybenzamido)-N-ethylthiazole-4-carboxamide typically involves the reaction of 2-ethoxybenzoyl chloride with N-ethylthiazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxybenzamido)-N-ethylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-(2-ethoxybenzamido)-N-ethylthiazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxybenzamido)-N-ethylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ethoxy group in the target compound may improve metabolic stability compared to the trifluoromethoxy group in Compound 10 , while the chloro substituent in Compound 6 could enhance electrophilic reactivity.

- Synthetic Routes : All compounds employ coupling reagents (e.g., HBTU, EDCI) under mild conditions, suggesting shared strategies for amide bond formation.

Comparative Advantages and Limitations

- Target Compound : The N-ethylcarboxamide and 2-ethoxybenzamido groups balance solubility and target affinity, but synthetic yields may vary due to steric hindrance during coupling.

- Pyrazole Analog : The pyrazole core may reduce metabolic degradation compared to thiazole but could alter pharmacophore geometry.

Biological Activity

2-(2-ethoxybenzamido)-N-ethylthiazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazole class of compounds, characterized by the presence of a thiazole ring and an amide functional group. Its molecular formula is . The synthesis typically involves multi-step organic reactions, including amide formation and thiazole ring construction, which can be optimized for yield and purity.

Antimicrobial Properties

Research indicates that 2-(2-ethoxybenzamido)-N-ethylthiazole-4-carboxamide exhibits significant antibacterial activity. In a study evaluating various thiazole derivatives, this compound showed potent inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

| Proteus mirabilis | 32 |

These results suggest its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has demonstrated anti-inflammatory effects. In preclinical models, it was shown to significantly reduce carrageenan-induced paw edema in rats, indicating its potential utility in treating inflammatory conditions. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Activity

The compound's anticancer potential has also been explored. It was found to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| SK-Hep-1 | 10 |

Apoptotic assays indicated that the compound induces cell death through caspase activation and mitochondrial dysfunction, suggesting a promising avenue for cancer therapy .

The biological activity of 2-(2-ethoxybenzamido)-N-ethylthiazole-4-carboxamide is attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function.

- Anti-inflammatory Mechanism : The compound inhibits the NF-kB pathway, reducing the expression of inflammatory mediators.

- Anticancer Mechanism : It targets histone deacetylases (HDACs), leading to altered gene expression associated with cell cycle regulation and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives highlighted that 2-(2-ethoxybenzamido)-N-ethylthiazole-4-carboxamide exhibited superior antibacterial activity compared to other derivatives tested, reinforcing its potential as a therapeutic agent against resistant strains .

- Inflammation Model : In a controlled experiment using rat models, administration of this compound resulted in a significant decrease in paw swelling compared to control groups, demonstrating its efficacy in reducing inflammation induced by carrageenan .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that treatment with the compound led to increased apoptosis rates, suggesting its role as a potential chemotherapeutic agent .

Q & A

Q. What are the established synthetic routes for 2-(2-ethoxybenzamido)-N-ethylthiazole-4-carboxamide, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving amidation and cyclization. A typical route involves coupling 2-ethoxybenzoyl chloride with ethyl thiazole-4-carboxylate derivatives under basic conditions (e.g., using triethylamine). Key intermediates are purified via column chromatography and characterized using -NMR (400 MHz), -NMR, and high-resolution mass spectrometry (HRMS). Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, ensuring ≥98% purity. Structural confirmation relies on NMR spectroscopy (e.g., -NMR chemical shifts for the ethoxy group at δ 1.3–1.5 ppm and thiazole protons at δ 7.7–8.0 ppm) and FT-IR for functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. What preliminary biological activities have been reported for this compound?

Thiazole derivatives with ethoxybenzamido substituents exhibit antimicrobial activity (MIC values ≤25 µg/mL against S. aureus) and anticancer potential (IC ~10 µM in MCF-7 breast cancer cells). These assays use standardized protocols like broth microdilution for antimicrobial testing and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity in asymmetric syntheses?

Enantioselective synthesis requires chiral catalysts (e.g., (S)-proline) and controlled pH (6.5–7.5). Solvent polarity (e.g., DMF vs. THF) and temperature (reflux at 80°C vs. room temperature) significantly impact yield. Kinetic studies using HPLC-MS can identify rate-limiting steps, such as imine formation or cyclization .

Q. What strategies resolve contradictions in biological assay data across similar derivatives?

Discrepancies in IC values may arise from assay conditions (e.g., serum content in cell culture) or compound stability. Use orthogonal assays (e.g., ATP-luminescence vs. MTT) and validate results with structural analogs. For example, replacing the ethoxy group with methoxy alters logP and bioavailability, explaining variability in potency .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy) impact biological activity and binding kinetics?

Comparative SAR studies show that electron-donating groups (e.g., ethoxy) enhance solubility but reduce membrane permeability. Molecular docking (e.g., AutoDock Vina) reveals that the ethoxy group in 2-(2-ethoxybenzamido) derivatives forms hydrogen bonds with ATP-binding pockets in kinase targets (e.g., EGFR). Modifications to the thiazole’s N-ethyl group (e.g., isopropyl) can improve target selectivity .

Q. What mechanistic insights explain this compound’s enzyme inhibition in cancer pathways?

Mechanistic studies using surface plasmon resonance (SPR) and fluorescence polarization show competitive inhibition of topoisomerase II (K = 2.3 µM). Western blotting confirms downstream effects, such as reduced phosphorylation of ERK1/2 in MAPK pathways. Isotopic labeling (-acetate) tracks metabolic stability in hepatic microsomes .

Methodological Considerations

Q. How are stability and degradation profiles evaluated under physiological conditions?

Forced degradation studies (acidic/basic hydrolysis, oxidation with HO, photolysis under UV) identify major degradation products. LC-MS/MS quantifies stability in simulated gastric fluid (pH 2.0) and plasma (37°C), with half-life calculations using non-compartmental analysis .

Q. Which computational tools predict ADMET properties for preclinical development?

SwissADME and pkCSM predict moderate bioavailability (F = 50–60%) and blood-brain barrier penetration (logBB = -1.2). Toxicity risks (e.g., hERG inhibition) are assessed via QSAR models in Derek Nexus. MD simulations (GROMACS) evaluate protein-ligand binding stability over 100 ns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.